3-Chloro-1-(3-fluorophenyl)-1-oxopropane
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Overview
Description
3-Chloro-1-(3-fluorophenyl)-1-oxopropane is an organic compound that features both chlorine and fluorine atoms attached to a phenyl ring
Scientific Research Applications
3-Chloro-1-(3-fluorophenyl)-1-oxopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (ca) isoenzymes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly leading to inhibition or modulation of their activity .
Biochemical Pathways
It is plausible that it may influence pathways related to its targets, such as those involving carbonic anhydrase isoenzymes .
Pharmacokinetics
The compound’s molecular weight, density, and boiling point suggest that it may have certain pharmacokinetic characteristics that impact its bioavailability.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may lead to changes in the activity of its target enzymes, potentially influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(3-fluorophenyl)-1-oxopropane typically involves the reaction of 3-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(3-fluorophenyl)-1-oxopropane can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 3-chloro-1-(3-fluorophenyl)-1-propanol.
Oxidation: Formation of 3-chloro-1-(3-fluorophenyl)-1-propanoic acid.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(4-fluorophenyl)-1-oxopropane
- 3-Chloro-1-(4-chlorophenyl)-1-oxopropane
- 3-Chloro-1-(3-chlorophenyl)-1-oxopropane
Uniqueness
3-Chloro-1-(3-fluorophenyl)-1-oxopropane is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-1-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMLWYGQLWEMCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642209 |
Source
|
Record name | 3-Chloro-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83406-26-2 |
Source
|
Record name | 3-Chloro-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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